molecular formula C11H14N2 B2372172 1-(1-Methyl-1H-indol-5-YL)ethanamine CAS No. 1312949-64-6

1-(1-Methyl-1H-indol-5-YL)ethanamine

Cat. No. B2372172
M. Wt: 174.247
InChI Key: SIRVADOCRBAFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyl-1H-indol-5-YL)ethanamine, also known as 1H-Indole-5-methanamine, α,1-dimethyl-, is a chemical compound with the molecular formula C11H14N2 . Its CAS number is 1312949-64-6 .


Molecular Structure Analysis

The molecular structure of 1-(1-Methyl-1H-indol-5-YL)ethanamine is represented by the linear formula C11H14N2 . The molecular weight of this compound is 174.25 .


Physical And Chemical Properties Analysis

1-(1-Methyl-1H-indol-5-YL)ethanamine has a molecular weight of 174.25 . The InChI code for this compound is 1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-6H,7,11H2,1H3 .

Scientific Research Applications

Synthesis and Derivatives

  • Efficient Synthesis Methods : A method to synthesize N-methyl-2-[5-[substituted-1H-indole-3-yl]ethanamines, metabolites of tryptans, demonstrates simplicity and efficiency in isolating N-desmethyltriptans derivatives as a free base (Mittapelli et al., 2009).

  • Potential in Treating Bacterial Resistance : Derivatives of 1-(1H-indol-3-yl)ethanamine showed promise in restoring the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones, indicating a potential application in addressing antibiotic resistance (Héquet et al., 2014).

  • DNA Interaction and Anticancer Potential : Cu(II) complexes with tridentate ligands including 1-(1H-indol-3-yl)ethanamine derivatives showed good DNA binding propensity and demonstrated low toxicity for different cancer cell lines, suggesting potential in cancer research (Kumar et al., 2012).

  • Antimicrobial Activity : Novel derivatives synthesized from 2-(1H-indol-3-yl)ethanamine exhibited in vitro antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Kumbhare et al., 2013).

Pharmaceutical and Medical Applications

  • Role in Monoamine Oxidase Inhibition : A new indole derivative, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, was identified as a dual inhibitor of cholinesterase and monoamine oxidase, suggesting its utility in neurodegenerative diseases (Bautista-Aguilera et al., 2014).

  • Antimicrobial and Antifungal Activities : Novel Schiff bases derived from 1-(1H-indol-3-yl)ethanamine showed significant antibacterial and antifungal activities, indicating their potential in treating microbial infections (Rajeswari & Santhi, 2019).

  • Receptor Binding and CNS Pharmacological Evaluation : Indole-derived thiourea compounds, including 2-(1H-indol-3-yl)ethylthiourea derivatives, showed binding affinities at serotonin receptors and demonstrated central nervous system pharmacological activities, indicating their potential in neuropsychiatric disorder treatments (Szulczyk et al., 2019).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation of vapor or mist .

Future Directions

There are ongoing studies and research related to 1-(1-Methyl-1H-indol-5-YL)ethanamine . For more detailed and specific information, it would be beneficial to refer to the related peer-reviewed papers and technical documents .

properties

IUPAC Name

1-(1-methylindol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8(12)9-3-4-11-10(7-9)5-6-13(11)2/h3-8H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRVADOCRBAFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-1H-indol-5-YL)ethanamine

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